molecular formula C7H13Cl2N3O2S B13471193 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide dihydrochloride

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide dihydrochloride

Cat. No.: B13471193
M. Wt: 274.17 g/mol
InChI Key: WLRJSZJSEMUIIX-UHFFFAOYSA-N
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Description

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide dihydrochloride is a chemical compound with the molecular formula C7H11N3O2S·2HCl It is a sulfonamide derivative that contains both an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide dihydrochloride typically involves the reaction of 2-aminopyridine with ethane-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by filtration, washing, and drying. Quality control measures are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(pyridin-3-yl)ethane-1-sulfonamide
  • N-(pyridin-2-yl)ethane-1-sulfonamide
  • 2-(pyridin-2-yl)ethane-1-sulfonamide

Uniqueness

2-amino-N-(pyridin-2-yl)ethane-1-sulfonamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H13Cl2N3O2S

Molecular Weight

274.17 g/mol

IUPAC Name

2-amino-N-pyridin-2-ylethanesulfonamide;dihydrochloride

InChI

InChI=1S/C7H11N3O2S.2ClH/c8-4-6-13(11,12)10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2,(H,9,10);2*1H

InChI Key

WLRJSZJSEMUIIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)CCN.Cl.Cl

Origin of Product

United States

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